molecular formula C22H22FN3O3 B1673593 Ketanserin CAS No. 74050-98-9

Ketanserin

Cat. No.: B1673593
CAS No.: 74050-98-9
M. Wt: 395.4 g/mol
InChI Key: FPCCSQOGAWCVBH-UHFFFAOYSA-N
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Description

Ketanserin is a selective serotonin 5-hydroxytryptamine 2A receptor antagonist. Initially developed as an antihypertensive agent, it has found applications in various fields of scientific research. The compound is known for its ability to block serotonin receptors, which play a crucial role in regulating blood pressure and vascular tone .

Mechanism of Action

Target of Action

Ketanserin primarily targets the 5-HT2A receptor , a subtype of the serotonin receptor . It acts as an inverse agonist , meaning it binds to these receptors and decreases their activity . In addition to the 5-HT2A receptors, this compound also has high affinity for the H1 receptor .

Mode of Action

This compound’s interaction with its targets results in a number of changes. As a 5-HT2A receptor antagonist , it blocks the action of serotonin on these receptors . This blockade is believed to be responsible for its antihypertensive effects . This compound also possesses weak α1-adrenoceptor antagonistic activity, which may contribute to its antihypertensive mechanism of action .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the effects of serotonin on platelets in cardiovascular disease and inhibits vasoconstriction caused by the amine . This compound also suppresses certain inflammatory responses by inhibiting p38 and ERK1/2 MAPK, and Nrf2 signaling pathways .

Pharmacokinetics

This compound exhibits a moderate plasma clearance and a large tissue distribution . It is extensively metabolized, with less than 2% excreted as the parent compound . The major metabolic pathway is by ketone reduction leading to formation of this compound-ol . The terminal half-life of this compound is around 14.3 hours . Its bioavailability is around 50% .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to reduce aggressive behavior in certain species of fish . In humans, it has been used to reverse the acute response to LSD, reducing the duration of subjective effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound’s antihypertensive activity is more effective in the elderly, provided plasma potassium concentrations are normal at the start of treatment and are maintained within the normal range . Additionally, the serotonin blocker this compound reduces aggressive behaviour during between-species social interactions in certain species of fish .

Biochemical Analysis

Biochemical Properties

Ketanserin primarily binds to 5-HT2 receptors, to α1-adrenergic and H1-histaminergic receptors at higher concentrations . It also possesses weak α1-adrenoceptor antagonistic activity, which may contribute to its antihypertensive mechanism of action . The plasma protein binding of this compound is 95.0% and it is mainly bound to albumin .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It inhibits the effects of serotonin on platelets in cardiovascular disease, inhibits vasoconstriction caused by the amine, and when administered intravenously improves some haemorheological indices in patients with ischemic diseases .

Molecular Mechanism

This compound acts as an inverse agonist at the 5-hydroxytryptamine receptor 2A in humans . It also has weak α1-adrenergic blocking properties, which may contribute to the acute blood pressure lowering effects seen in animal models of hypertension .

Temporal Effects in Laboratory Settings

The pharmacokinetic properties of this compound are predictable in a wide group of patients and there is no influence from the duration of treatment, age and sex of the patient or concomitant treatment with β-blockers or diuretics . The terminal half-life of this compound is similar after oral administration .

Dosage Effects in Animal Models

In animal models of hypertension, this compound has shown to have acute blood pressure lowering effects

Metabolic Pathways

This compound is extensively metabolised and less than 2% is excreted as the parent compound. The major metabolic pathway is by ketone reduction leading to formation of this compound-ol which is mainly excreted in the urine .

Transport and Distribution

This compound is subject to considerable extraction and metabolism in the liver (first-pass effect) and the absolute bioavailability is around 50% . The compound is extensively distributed to tissues and the volume of distribution is in the order of 3 to 6 L/kg .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ketanserin typically involves the condensation reaction of 3-(2-chloroethyl)-2,4(1H,3H)-quinazolinedione with 4-(4-fluorobenzoyl)piperidine hydrochloride. This reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ketanserin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound can be reduced using appropriate reducing agents.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Ketanserin has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Ritanserin: Another serotonin 5-hydroxytryptamine 2A receptor antagonist with similar applications in research and medicine.

    Fananserin: A compound with high affinity for serotonin receptors, used in studies of serotonin receptor function.

    Sarpogrelate: A serotonin receptor antagonist used as an antiplatelet agent.

Uniqueness of Ketanserin: this compound is unique due to its specific selectivity for the serotonin 5-hydroxytryptamine 2A receptor and its dual role in both clinical and research settings. Its ability to block serotonin receptors without significant partial agonist properties makes it a valuable tool in scientific studies and therapeutic applications .

Properties

IUPAC Name

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCCSQOGAWCVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023188
Record name Ketanserin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74050-98-9, 83846-83-7
Record name Ketanserin
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Record name Ketanserin [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketanserin
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Record name Ketanserin tartrate
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Record name Ketanserin
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Record name 3-[2-[4-(4-fluorobenzoyl)piperidino]ethyl]quinazoline-2,4(1H,3H)-dione [R-(R*,R*)]-tartrate
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Record name Ketanserin
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Record name KETANSERIN
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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